molecular formula C4H2N3NaO3 B13027345 5-Nitro-2-pyrimidinol sodium salt

5-Nitro-2-pyrimidinol sodium salt

Cat. No.: B13027345
M. Wt: 163.07 g/mol
InChI Key: ULCYNAHFJVTWKF-UHFFFAOYSA-M
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Description

5-Nitro-2-pyrimidinol sodium salt is a chemical compound with the molecular formula C4H2N3NaO3 and a molecular weight of 163.06675 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a nitro group (-NO2) at the 5-position and a hydroxyl group (-OH) at the 2-position of the pyrimidine ring, with sodium as the counterion.

Preparation Methods

The synthesis of 5-Nitro-2-pyrimidinol sodium salt typically involves the nitration of 2-pyrimidinol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by neutralization with sodium hydroxide to form the sodium salt . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Nitro-2-pyrimidinol sodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, sodium hydroxide, hydrogen gas, and palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Nitro-2-pyrimidinol sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-pyrimidinol sodium salt involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

5-Nitro-2-pyrimidinol sodium salt can be compared with other nitro-substituted pyrimidine derivatives, such as 5-nitro-2-pyrimidinamine and 5-nitro-2-pyrimidinethanol. These compounds share similar structural features but differ in the substituents attached to the pyrimidine ring. The presence of different functional groups can influence their chemical reactivity and biological activities, making each compound unique in its applications .

Properties

Molecular Formula

C4H2N3NaO3

Molecular Weight

163.07 g/mol

IUPAC Name

sodium;5-nitropyrimidin-2-olate

InChI

InChI=1S/C4H3N3O3.Na/c8-4-5-1-3(2-6-4)7(9)10;/h1-2H,(H,5,6,8);/q;+1/p-1

InChI Key

ULCYNAHFJVTWKF-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=N1)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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